![molecular formula C17H24N2 B14744529 (2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole CAS No. 2407-83-2](/img/structure/B14744529.png)
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylene]-3,5-dimethyl-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is a complex organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its symmetrical structure and the presence of multiple methyl and ethyl groups, which can influence its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole typically involves the condensation of appropriate pyrrole derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include ethanol, methanol, or dichloromethane.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 50°C to 100°C, to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and better yield management.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and efficiency.
Purification Techniques: Methods such as recrystallization, distillation, or chromatography are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, potentially converting the compound into different derivatives.
Substitution: Halogenation or alkylation reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂) or alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can yield pyrrole-2-carboxylic acid derivatives.
Reduction: Can produce fully saturated pyrrole derivatives.
Substitution: Can result in halogenated or alkylated pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole involves its interaction with specific molecular targets. These interactions can include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with Receptors: Modulating receptor function and signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, differentiation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carbaldehyde
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-carboxylic acid
- 3,5-Dimethyl-4-ethyl-1H-pyrrole-2-methanol
Uniqueness
2-(3,5-Dimethyl-4-ethyl-1H-pyrrole-2-ylmethylene)-3,5-dimethyl-4-ethyl-2H-pyrrole is unique due to its symmetrical structure and the presence of multiple methyl and ethyl groups
Eigenschaften
CAS-Nummer |
2407-83-2 |
|---|---|
Molekularformel |
C17H24N2 |
Molekulargewicht |
256.4 g/mol |
IUPAC-Name |
(2Z)-4-ethyl-2-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-3,5-dimethylpyrrole |
InChI |
InChI=1S/C17H24N2/c1-7-14-10(3)16(18-12(14)5)9-17-11(4)15(8-2)13(6)19-17/h9,18H,7-8H2,1-6H3/b17-9- |
InChI-Schlüssel |
QSPGBUOFJNDGBP-MFOYZWKCSA-N |
Isomerische SMILES |
CCC1=C(/C(=C/C2=C(C(=C(N2)C)CC)C)/N=C1C)C |
Kanonische SMILES |
CCC1=C(C(=CC2=C(C(=C(N2)C)CC)C)N=C1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
![3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14744465.png)
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
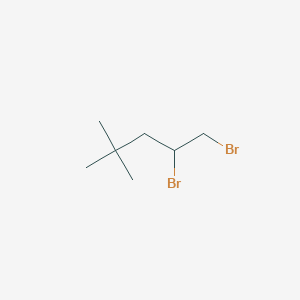

![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
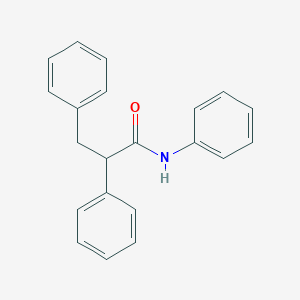
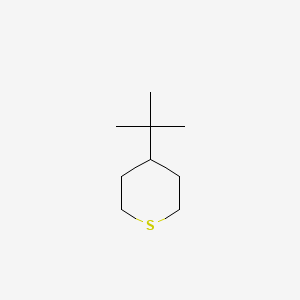
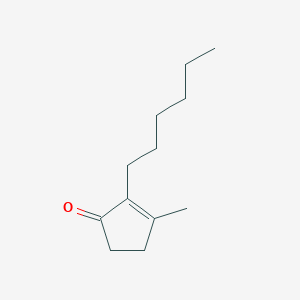

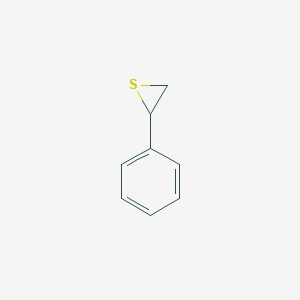

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
